For detailed structural analysis of specific Cdk4 inhibitors, refer to the scientific literature on each drug of interest.
Detailed information on specific physical and chemical properties can be found in the technical data sheets provided by the manufacturers of each drug.
Cdk4 inhibitors act by binding to the ATP-binding pocket of CDK4, a protein kinase essential for cell cycle progression [1]. This binding prevents CDK4 from binding to its natural substrate, cyclin D, which is required for its activity. As a result, CDK4 cannot phosphorylate downstream targets needed for cell cycle progression, leading to cell cycle arrest and ultimately inhibiting cancer cell growth [2].
Cdk4 inhibitors are generally well-tolerated, but they can cause side effects such as fatigue, diarrhea, and low blood cell counts [1]. These drugs can also interact with other medications, so it's crucial for patients to disclose all medications they are taking to their doctor.
Data on specific toxicities and safety profiles can be found in the prescribing information for each FDA-approved Cdk4 inhibitor.
Here are some examples of Cdk4 inhibitors and their prescribing information:
The most established application of Cdk4 inhibitors is in the treatment of hormone receptor-positive (HR+) breast cancer, specifically for HER2-negative subtypes. Clinical trials have shown that Cdk4 inhibitors, when combined with endocrine therapy (e.g., aromatase inhibitors or fulvestrant), significantly improve progression-free survival and overall survival compared to endocrine therapy alone [, ]. Here, Cdk4 inhibitors work by targeting a key pathway involved in the growth of HR+ breast cancer cells.
While most extensively studied in breast cancer, Cdk4 inhibitors are being explored in other cancer types as well. Preclinical and early-stage clinical studies suggest potential benefits in cancers like: